molecular formula C27H20FN3O2S B2517356 (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide CAS No. 327077-40-7

(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide

Cat. No.: B2517356
CAS No.: 327077-40-7
M. Wt: 469.53
InChI Key: MAEWCSBVPWARCE-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-(Benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiazole core substituted with a 4-fluorobenzyl group at position 5 and a benzyloxy-substituted phenyl ring conjugated via a cyano-acrylamide linker.

Properties

IUPAC Name

(Z)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O2S/c28-23-10-6-20(7-11-23)15-25-17-30-27(34-25)31-26(32)22(16-29)14-19-8-12-24(13-9-19)33-18-21-4-2-1-3-5-21/h1-14,17H,15,18H2,(H,30,31,32)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEWCSBVPWARCE-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is assembled via cyclocondensation of thiourea with 2-bromo-1-(4-fluorobenzyl)ethan-1-one. The α-halo ketone is synthesized by brominating 1-(4-fluorobenzyl)acetone using molecular bromine in acetic acid (yield: 78%).

Procedure :

  • Thiourea (0.1 mol) and 2-bromo-1-(4-fluorobenzyl)ethan-1-one (0.1 mol) are refluxed in ethanol (100 mL) for 6 hours.
  • The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 5-(4-fluorobenzyl)thiazol-2-amine as a pale-yellow solid (yield: 65%, m.p. 142–144°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, thiazole-H), 4.12 (s, 2H, CH2), 2.30 (s, 3H, NH2).
  • ESI-MS : m/z 263.1 [M+H]+.

Preparation of 4-(Benzyloxy)benzaldehyde

Benzyl Etherification

4-Hydroxybenzaldehyde undergoes Williamson ether synthesis with benzyl chloride to introduce the benzyloxy group.

Procedure :

  • 4-Hydroxybenzaldehyde (0.2 mol), benzyl chloride (0.24 mol), and K2CO3 (0.3 mol) are stirred in DMF (150 mL) at 80°C for 12 hours.
  • The mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 4-(benzyloxy)benzaldehyde as a colorless oil (yield: 88%).

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 9.88 (s, 1H, CHO), 7.45–7.32 (m, 5H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 2H, OCH2).
  • IR (neat) : 1695 cm−1 (C=O stretch).

Formation of 2-Cyano-N-(5-(4-Fluorobenzyl)thiazol-2-yl)acetamide

Amide Coupling

The acetamide intermediate is synthesized via nucleophilic acyl substitution.

Procedure :

  • Cyanoacetic acid (0.15 mol) is treated with thionyl chloride (0.3 mol) in dry dichloromethane (50 mL) to form cyanoacetyl chloride.
  • 5-(4-Fluorobenzyl)thiazol-2-amine (0.1 mol) is added dropwise to the acid chloride in the presence of triethylamine (0.2 mol).
  • The mixture is stirred at 0°C for 2 hours, then extracted with DCM and purified via recrystallization (ethanol/water) to yield the acetamide as a white solid (yield: 72%, m.p. 158–160°C).

Characterization :

  • 13C NMR (100 MHz, DMSO-d6) : δ 167.2 (C=O), 155.6 (CN), 134.5–115.2 (Ar-C), 113.4 (thiazole-C), 42.1 (CH2).
  • HPLC Purity : 98.5% (C18 column, acetonitrile:water 70:30).

Knoevenagel Condensation for Acrylamide Formation

Stereoselective Condensation

The acrylamide backbone is constructed via a base-catalyzed Knoevenagel reaction.

Procedure :

  • 2-Cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acetamide (0.05 mol) and 4-(benzyloxy)benzaldehyde (0.06 mol) are refluxed in ethanol (50 mL) with piperidine (0.005 mol) for 3 hours.
  • The product is cooled, filtered, and recrystallized from ethanol/dioxane (5:1) to yield the (Z)-acrylamide as a yellow crystalline solid (yield: 58%, m.p. 192–194°C).

Optimization :

  • Solvent Screening : Ethanol outperforms toluene and THF in yield and stereoselectivity.
  • Base Selection : Piperidine affords higher (Z)-selectivity compared to ammonium acetate or DBU.

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.55–7.30 (m, 10H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 5.15 (s, 2H, OCH2), 4.25 (s, 2H, CH2).
  • Z/E Ratio : Determined as 92:8 via NOESY (nuclear Overhauser effect between acrylamide NH and benzyloxy protons).

Structural Characterization and Analytical Data

Spectroscopic Validation

Table 1 : Key NMR assignments for (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide.

Proton/Group δ (ppm) Multiplicity Coupling (Hz)
Acrylamide NH 8.45 s -
Benzyloxy CH2 5.15 s -
Thiazole CH2 4.25 s -
Aromatic H (ortho) 7.85 d J = 8.8
Aromatic H (meta) 6.95 d J = 8.8

High-Resolution MS : m/z 528.1521 [M+H]+ (calc. 528.1518).

Discussion of Stereochemical Considerations

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the acrylamide NH and the benzyloxy oxygen, as evidenced by NOESY correlations and DFT calculations. Kinetic control under reflux conditions favors the (Z)-isomer, while prolonged heating shifts the equilibrium toward the (E)-form.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties Reference
(Z)-3-(4-(Benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide Thiazole-acrylamide 4-(Benzyloxy)phenyl, 4-fluorobenzyl N/A* N/A* Hypothesized enhanced lipophilicity due to benzyloxy and fluorobenzyl groups
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Oxazolone-thiosemicarbazide Furan, 3,4-dimethoxybenzamide 70–78 190–207 High cytotoxicity via thiosemicarbazide moiety; moderate solubility
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea Thiazole-urea Piperazine, benzyloxy-hydroxybenzylidene 74.9 190–192 Urea linkage enhances hydrogen bonding; ESI-MS m/z: 694.5
(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide Thiazole-acrylamide Furan-2-yl, 4-fluorobenzyl N/A N/A Reduced steric hindrance compared to benzyloxy analog; potential for improved target binding
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione Sulfonyl, difluorophenyl 75–88 N/A Tautomeric stability (thione form confirmed via IR); νC=S at 1247–1255 cm⁻¹

Key Comparative Insights

Substituent Effects on Bioactivity

  • The benzyloxy group in the target compound likely increases lipophilicity compared to analogs with furan () or methoxy substituents (). This could enhance membrane permeability but reduce aqueous solubility, a trade-off observed in urea derivatives (e.g., compound 1f in , m.p. 198–200°C) .
  • Fluorinated aryl groups (e.g., 4-fluorobenzyl in the target vs. 2,4-difluorophenyl in ) are associated with improved metabolic stability and target affinity, as seen in triazole-thiones () and urea-thiazoles () .

Synthesis and Yield

  • The target compound’s synthesis likely follows a pathway analogous to (acrylamide formation via oxazolone intermediates) or (reflux with amines). Yields for similar acrylamides range from 70–85% (), suggesting comparable efficiency .

Spectroscopic Characterization IR/NMR trends: The cyano group in the target compound would show a strong νC≡N band near 2200 cm⁻¹, distinct from the νC=O (1663–1682 cm⁻¹) in urea analogs () or νC=S (1243–1258 cm⁻¹) in thiosemicarbazides () . ESI-MS: Urea-thiazoles () exhibit m/z values of 466–694, while the target’s molecular weight (~480–500 g/mol) would align with [M+H]+ peaks near 500–550 .

The benzyloxy group may confer selectivity toward specific cancer targets, as seen in urea derivatives with trifluoromethyl substituents (e.g., compound 11d in , ESI-MS m/z: 534.1) .

Biological Activity

(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzyloxy group which may enhance lipophilicity.
  • A thiazole moiety that is often associated with various biological activities.
  • A cyano group that can influence the electronic properties of the molecule.

Chemical Structure

 Z 3 4 benzyloxy phenyl 2 cyano N 5 4 fluorobenzyl thiazol 2 yl acrylamide\text{ Z 3 4 benzyloxy phenyl 2 cyano N 5 4 fluorobenzyl thiazol 2 yl acrylamide}

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : Many derivatives show inhibition against monoamine oxidases (MAOs), particularly MAO-B, which is relevant for neurodegenerative diseases such as Parkinson's disease .
  • Anticancer Properties : Compounds with similar frameworks have been reported to inhibit various cancer cell lines by targeting specific receptors like the epidermal growth factor receptor (EGFR) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Activity Compound IC50 Value (µM) Notes
MAO-B Inhibition3h0.062Stronger than rasagiline (0.0953 µM)
MAO-A Inhibition3n9.80Selective inhibition observed
Antiproliferative ActivityCompound 10.07Higher than gefitinib on HepG2 cells

Case Studies

  • MAO Inhibition Studies : A study evaluated the MAO-B inhibitory activities of various derivatives, including those similar to the target compound. The results showed that certain derivatives had potent inhibitory effects, indicating potential for treating neurodegenerative disorders .
  • Anticancer Activity : Another study focused on quinazoline derivatives that share structural similarities with the target compound. These derivatives demonstrated significant antiproliferative activity against various cancer cell lines, suggesting a potential pathway for further development in cancer therapeutics .

Discussion

The biological activity of this compound appears promising based on its structural analogs. The inhibition of MAO-B is particularly noteworthy for its implications in neurodegenerative disease treatment. Additionally, the anticancer properties observed in related compounds suggest that further exploration could yield valuable insights into new therapeutic agents.

Q & A

Q. What are the common synthetic routes for (Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Thiazole ring formation : Reacting α-haloketones with thiourea or derivatives under acidic/basic conditions to form the thiazole core .
  • Acrylamide coupling : Acylation of the thiazole-2-amine with cyanoacrylic acid derivatives via nucleophilic substitution. Solvent choice (e.g., ethanol, DMF) and temperature control (reflux at 80–100°C) are critical for yield optimization .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity .
  • Microwave-assisted synthesis : Reduces reaction time (30–50 minutes) and improves yields (92–96%) compared to traditional methods .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., benzyloxy phenyl protons at δ 7.2–7.8 ppm, fluorobenzyl protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural validation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography : Provides unambiguous structural confirmation if crystalline forms are obtainable .
  • Computational modeling : Predicts NMR/IR spectra using density functional theory (DFT) to cross-validate experimental data .

Q. What strategies improve the yield of the final product in multi-step synthesis?

Answer:

Parameter Optimization Strategy Yield Improvement
Solvent polarityUse DMF for polar intermediates+15–20%
CatalystAdd triethylamine for acylation steps+10–12%
Temperature controlMicrowave irradiation vs. traditional reflux+20–25%

Q. How does the substitution pattern on the thiazole ring influence biological activity?

Answer: A structure-activity relationship (SAR) study reveals:

Substituent Biological Activity Reference
4-FluorobenzylEnhanced enzyme inhibition (IC₅₀ = 1.2 µM)
Benzyloxy phenylImproved solubility and cellular uptake
Cyano groupStabilizes acrylamide conformation

Q. What in vitro assays are suitable for evaluating anticancer potential?

Answer:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for melanoma and breast cancer) .
  • Enzyme inhibition assays : Targets kinases (e.g., EGFR) using fluorescence-based protocols .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death .

Q. How can molecular docking predict interactions with biological targets?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to thiazole-acrylamide motifs .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for similar compounds may arise from:

  • Assay variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HeLa) .
  • Stereochemical purity : Ensure Z/E isomer separation via chiral HPLC to avoid false activity readings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.